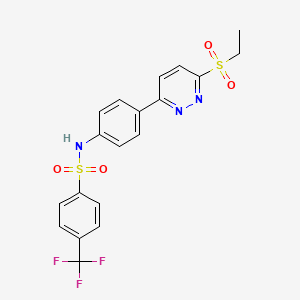
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O4S2 and its molecular weight is 471.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure
The compound can be described by its chemical formula, which incorporates a pyridazine ring, sulfonamide group, and trifluoromethyl substituent. The structural complexity suggests potential interactions with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, related sulfonamide derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | Enterococcus faecalis | 62.5 | Disruption of nucleic acid synthesis |
| Compound C | Pseudomonas aeruginosa | 29.4 | Biofilm inhibition |
Antifungal Activity
In addition to antibacterial effects, the compound may possess antifungal properties. Research indicates that certain sulfonamide derivatives demonstrate significant antifungal activity against species like Aspergillus flavus and Candida albicans, with inhibitory rates up to 87% at specific concentrations .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Target Fungi | Inhibition Rate (%) | MIC (μM) |
|---|---|---|---|
| Compound D | Aspergillus flavus | 87 | 15.62 |
| Compound E | Candida albicans | 75 | Not specified |
Anticancer Activity
The potential anticancer effects of this compound are also noteworthy. Studies suggest that similar compounds can inhibit tumor growth by targeting specific pathways associated with cell proliferation and apoptosis. For example, a related compound was observed to downregulate CD44 expression in malignant pleural mesothelioma cells, indicating a possible mechanism for anticancer activity .
Case Studies
- Study on Antibacterial Efficacy : A study published in the Asian Journal evaluated the antibacterial efficacy of various sulfonamide derivatives against clinical isolates of S. aureus and E. coli. The results indicated that compounds with ethylsulfonyl substitutions exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .
- Antifungal Assessment : Another research effort focused on the antifungal potential of sulfonamide derivatives against Candida species. The study highlighted the increased sensitivity of C. albicans when treated with compounds containing trifluoromethyl groups .
- Anticancer Mechanisms : Research examining the anticancer properties of related sulfonamides revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways, suggesting their role as potential chemotherapeutic agents .
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S2/c1-2-30(26,27)18-12-11-17(23-24-18)13-3-7-15(8-4-13)25-31(28,29)16-9-5-14(6-10-16)19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXCSWXJGUIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













